Methyl 7-(methanesulfinyl)heptanoate
Description
Methyl 7-(methanesulfinyl)heptanoate is a sulfoxide-containing methyl ester characterized by a seven-carbon aliphatic chain with a methanesulfinyl (-SOCH₃) substituent. Sulfoxides like this are pivotal in organic synthesis due to their polarity, chirality (if stereogenic), and roles as intermediates in pharmaceuticals or agrochemicals .
Properties
CAS No. |
90275-88-0 |
|---|---|
Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
methyl 7-methylsulfinylheptanoate |
InChI |
InChI=1S/C9H18O3S/c1-12-9(10)7-5-3-4-6-8-13(2)11/h3-8H2,1-2H3 |
InChI Key |
MBMPYBFWJVAHAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCS(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(methanesulfinyl)heptanoate typically involves the esterification of 7-(methanesulfinyl)heptanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(methanesulfinyl)heptanoate can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Methyl 7-(methanesulfonyl)heptanoate.
Reduction: 7-(Methanesulfinyl)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-(methanesulfinyl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-(methanesulfinyl)heptanoate involves its interaction with specific molecular targets. The methanesulfinyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Structural and Functional Group Differences
Methyl Heptanoate (CAS 1731-92-6)
- Structure : Lacks the sulfinyl group, featuring a simple methyl ester backbone.
- Physicochemical Properties :
- Applications : Common in flavorings and fragrances.
7-(Methylsulfanyl)Heptanoic Acid (CAS 111261-32-6)
- Structure : Contains a thioether (-SCH₃) group instead of sulfinyl (-SOCH₃).
- Key Differences :
- Reactivity: Can be oxidized to sulfoxides (e.g., Methyl 7-(methanesulfinyl)heptanoate) using agents like H₂O₂ or mCPBA.
Methyl 7-[(3RS)-3-Hydroxy-5-Oxocyclopent-1-Enyl]Heptanoate (Norprostol, CAS 40098-26-8)
- Structure : Cyclopentenyl core with hydroxyl and ketone groups.
- Applications : Prostaglandin analog used in gastric ulcer treatment.
- Comparison : The cyclic structure and oxygenated functional groups enhance biological activity but reduce flexibility compared to the linear sulfinyl ester .
Methyl 7-(5-Oxo-3-Triethylsilyloxycyclopenten-1-Yl)Heptanoate (CAS 112713-92-5)
- Structure : Includes a silyl ether protecting group.
- Synthetic Utility : The triethylsilyl (TES) group enhances stability during synthesis, unlike the sulfinyl group, which may participate in further oxidation or nucleophilic reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
